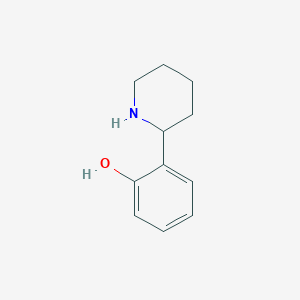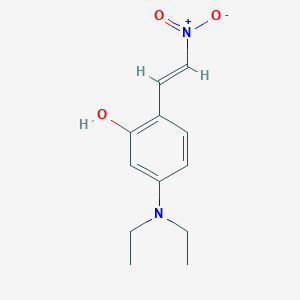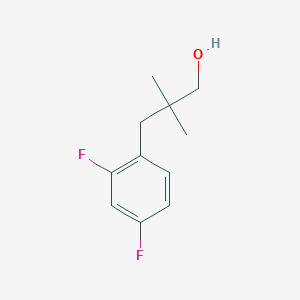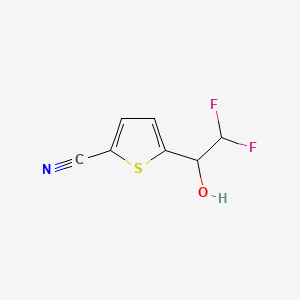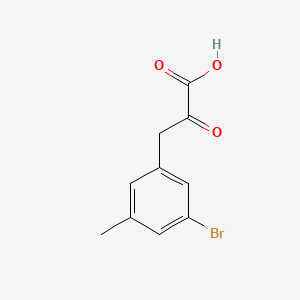
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H9BrO3. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-methylacetophenone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include 3-(3-azido-5-methylphenyl)-2-oxopropanoic acid, 3-(3-thiocyanato-5-methylphenyl)-2-oxopropanoic acid, and 3-(3-methoxy-5-methylphenyl)-2-oxopropanoic acid.
Oxidation Reactions: Products include this compound and 3-(3-bromo-5-formylphenyl)-2-oxopropanoic acid.
Reduction Reactions: Products include 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoic acid.
Applications De Recherche Scientifique
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methylphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-methylbenzoic acid
Uniqueness
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a ketone group on the phenyl ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and functionalization, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
3-(3-bromo-5-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
ZRZBHDVAFBIHPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)Br)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


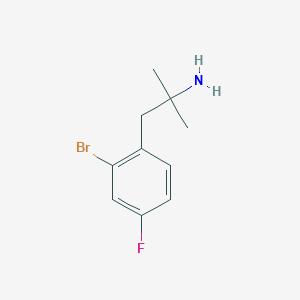

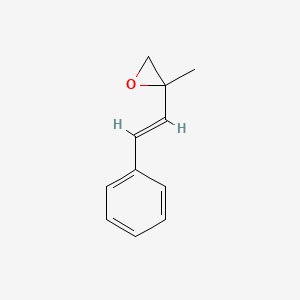
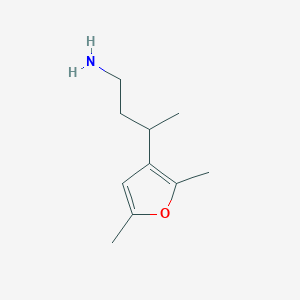

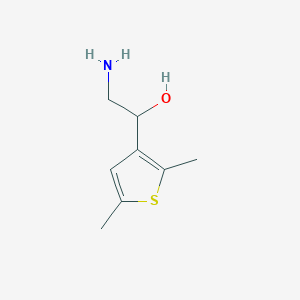
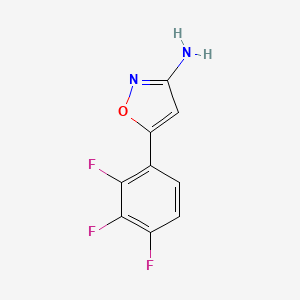
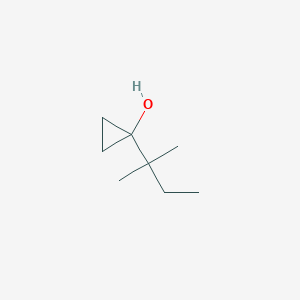
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

